![molecular formula C16H11NO4 B5573480 2-[(1-benzofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B5573480.png)
2-[(1-benzofuran-2-ylcarbonyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-benzofuran-2-ylcarbonyl)amino]benzoic acid is a useful research compound. Its molecular formula is C16H11NO4 and its molecular weight is 281.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.06880783 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A novel, one-pot, three-component reaction for the preparation of compounds related to 2-[(1-benzofuran-2-ylcarbonyl)amino]benzoic acid is highlighted, showcasing the efficient synthesis of these compounds in water, yielding good to excellent results (Adib et al., 2010). Furthermore, studies on the structural optimization, molecular docking analysis, and biological activity of benzofuran-carboxylic acid derivatives using DFT calculations have shed light on their potential inhibitory effects against cancer and microbial diseases (Sagaama et al., 2020).
Molecular Interactions and Biological Activities
Research on the benzofuran framework has led to the development of synthetic receptors for carboxylic acids and dinitrobenzoyl-substituted amino acids, leveraging the benzofuran skeleton for functionalization and demonstrating the compound's utility in molecular recognition through hydrogen bond and aromatic π–π stacking interactions (Fernández et al., 2016). Another study focused on the antioxidant properties of 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoates, revealing their potential in scavenging reactive oxygen species, with specific derivatives showing better effects than standard drugs in assays (Then et al., 2017).
Drug Synthesis and Optimization
The synthesis and biological evaluation of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication exemplify the application of benzofuran derivatives in the development of antiviral agents. This research has led to the discovery of compounds with significantly improved efficacy against adenovirus, highlighting the therapeutic potential of these molecules (Öberg et al., 2012).
Environmental and Analytical Applications
Benzofuran and its derivatives have been explored for their roles in environmental science, particularly in the study of ionic liquids as additives in the separation of amino benzoic acids using reversed-phase high-performance liquid chromatography (RP-HPLC). This research demonstrates the influence of ionic liquids on the retention factors of these compounds, offering insights into advanced analytical techniques for separating biologically active substances (Zheng et al., 2007).
Mecanismo De Acción
While the specific mechanism of action for “2-[(1-benzofuran-2-ylcarbonyl)amino]benzoic acid” is not explicitly mentioned in the retrieved sources, benzofuran compounds in general have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Direcciones Futuras
Benzofuran compounds, including “2-[(1-benzofuran-2-ylcarbonyl)amino]benzoic acid”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on exploring their potential as drug lead compounds and developing novel methods for their synthesis .
Propiedades
IUPAC Name |
2-(1-benzofuran-2-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-15(14-9-10-5-1-4-8-13(10)21-14)17-12-7-3-2-6-11(12)16(19)20/h1-9H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIWQOZDBKVZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-cyclopentyl-4-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5573399.png)
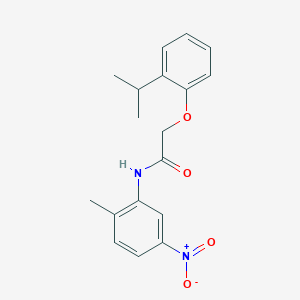
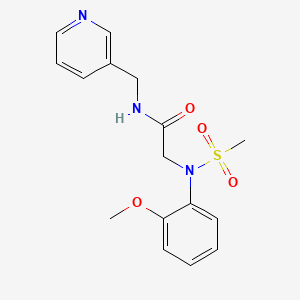
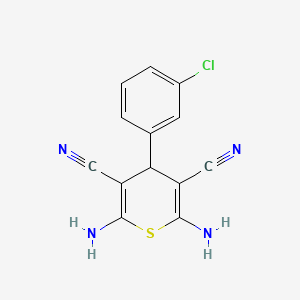
![N-[4-(cyanomethyl)phenyl]-2-methoxyacetamide](/img/structure/B5573435.png)
![(3E)-5-(4-CHLOROPHENYL)-3-[(4-METHOXY-3-METHYLPHENYL)METHYLIDENE]-2,3-DIHYDROFURAN-2-ONE](/img/structure/B5573461.png)
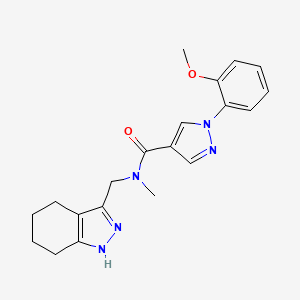
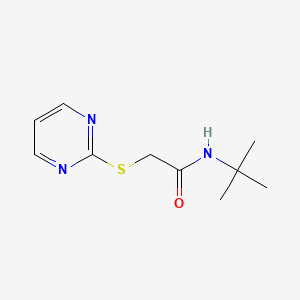
![N-[(1-ethyl-1H-indazol-3-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5573492.png)
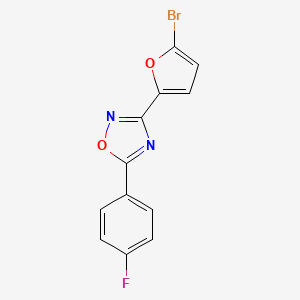
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B5573502.png)
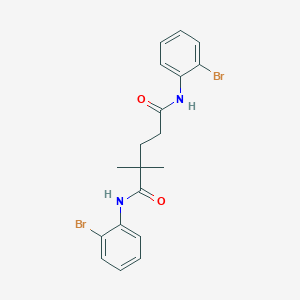
![2-phenoxy-N-[3-(1-piperidinyl)propyl]propanamide](/img/structure/B5573518.png)
![N-benzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B5573519.png)
